Tert-butyl 4-((4-aminophenoxy)methyl)piperidine-1-carboxylate

Vue d'ensemble

Description

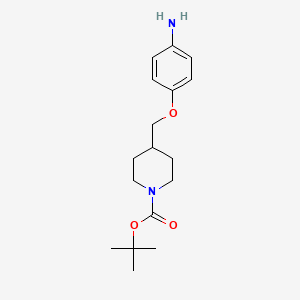

Tert-butyl 4-((4-aminophenoxy)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl ester group, piperidine ring, and aminophenoxy moiety, which contribute to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((4-aminophenoxy)methyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-((4-nitrophenoxy)methyl)piperidine-1-carboxylate with a reducing agent to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acetic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The piperidine ring and phenoxy group participate in nucleophilic substitutions under basic or transition metal-catalyzed conditions:

Key findings:

-

Suzuki couplings with aryl halides yield biaryl derivatives efficiently (99% yield) .

-

NaH in DMF facilitates ether bond formation with brominated heterocycles .

Mitsunobu Alkylation

The hydroxyl group in intermediates undergoes Mitsunobu reactions to form ethers:

Mechanistic insight:

-

DIAD and PPh3 mediate the transfer of the hydroxyl group to generate ether linkages, preserving stereochemistry .

Esterification and Amidation

The tert-butyl carbamate group undergoes hydrolysis or transesterification:

Notable data:

-

Hydrolysis under acidic conditions quantitatively removes the tert-butyl group.

-

Carbamate-to-amide conversion enables integration into larger bioactive molecules .

Oxidation Reactions

The 4-aminophenoxy group is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Biological Relevance | Source |

|---|---|---|---|---|

| H2O2 | Aqueous, RT | Nitroso derivatives | Modulation of enzyme inhibition | |

| KMnO4 | Acidic, heat | Imine or quinone intermediates | Enhanced electrophilic reactivity |

Research highlights:

-

Oxidation products exhibit altered binding affinities to targets like PARP enzymes.

Protection/Deprotection Strategies

The tert-butyl group is strategically manipulated for synthetic flexibility:

| Strategy | Conditions | Outcome | Use Case | Source |

|---|---|---|---|---|

| Boc Deprotection | TFA in CH2Cl2 | Free piperidine | Intermediate for further functionalization | |

| Reprojection | Boc anhydride, DMAP | Reintroduction of Boc group | Stepwise synthesis of complex molecules |

Biological Activity Modulation

Derivatives of this compound inhibit NLRP3 inflammasome activity (IC50 = 0.2–1.8 μM), achieved through strategic modifications such as:

-

Introduction of sulfonyl groups to enhance target binding.

-

Functionalization of the phenoxy group to improve metabolic stability.

Applications De Recherche Scientifique

Tert-butyl 4-((4-aminophenoxy)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of tert-butyl 4-((4-aminophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aminophenoxy moiety can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl 4-((4-nitrophenoxy)methyl)piperidine-1-carboxylate

- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-((4-aminophenoxy)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aminophenoxy moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development .

Activité Biologique

Tert-butyl 4-((4-aminophenoxy)methyl)piperidine-1-carboxylate (CAS No. 130658-70-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on diverse research findings.

- Molecular Formula : C17H26N2O3

- Molecular Weight : 306.41 g/mol

- IUPAC Name : this compound

- Purity : Typically available at 95% purity

Synthesis

The synthesis of this compound generally involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction typically occurs in an organic solvent such as dichloromethane, yielding the desired product after purification through recrystallization or chromatography .

This compound exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets. It acts as an inhibitor of certain enzymes, influencing biochemical pathways relevant to disease processes.

Case Studies and Research Findings

- Anticancer Activity :

- Enzyme Inhibition :

- Neuroprotective Effects :

Data Table: Biological Activity Overview

| Biological Activity | Effect | Cell Line/Model |

|---|---|---|

| Growth Inhibition | Significant reduction in cell viability | A549, H460 (lung cancer) |

| Enzyme Inhibition | Inhibition of metabolic enzymes | Various biochemical assays |

| Neuroprotection | Reduction of oxidative stress | Neuronal cell models |

Propriétés

IUPAC Name |

tert-butyl 4-[(4-aminophenoxy)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)12-21-15-6-4-14(18)5-7-15/h4-7,13H,8-12,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNFZJLDYNQISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.